2-(1,3-Benzoxazol-5-yl)acetohydrazide
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Overview
Description
2-(1,3-Benzoxazol-5-yl)acetohydrazide is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Anticancer Properties
2-(1,3-Benzoxazol-5-yl)acetohydrazide and its derivatives have been extensively researched for their potential anticancer properties. Fathima et al. (2022) developed a series of novel compounds using 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide. These compounds demonstrated appreciable antimicrobial, antioxidant activities, and over 70% cell viability in preliminary anticancer screenings. Molecular docking studies further supported their potential as anticancer agents (Fathima et al., 2022).
Salahuddin et al. (2014) synthesized derivatives of 1H-benzimidazol-1-yl]acetohydrazide, revealing compounds with moderate activity against breast cancer cell lines following in vitro anticancer evaluations (Salahuddin et al., 2014).
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives, including those related to this compound, have been a significant focus of research. Karalı et al. (2004) synthesized a series of benzoxazole derivatives and tested their antimicrobial activity against various pathogens, finding some derivatives to demonstrate activity against specific bacterial strains (Karalı et al., 2004).
Vodela et al. (2013) designed novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles, which were synthesized and screened for antimicrobial activity against a range of Gram-positive and Gram-negative bacteria (Vodela et al., 2013).
Synthesis and Characterization
The synthesis and characterization of derivatives related to this compound are crucial for understanding their properties and potential applications. Al-Omran and El-Khair (2016) reported on the synthesis of novel derivatives of 2-(benzo[d]thiazol-2’-ylthio)acetohydrazide, contributing significantly to the crystallographic database of heterocyclic compounds (Al-Omran & El-Khair, 2016).
Safety and Hazards
Future Directions
The future directions for the study of “2-(1,3-Benzoxazol-5-yl)acetohydrazide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicinal chemistry could be explored .
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class of compounds to which this compound belongs, have been reported to exhibit a wide spectrum of pharmacological activities, suggesting they may interact with multiple targets .
Mode of Action
Benzoxazole derivatives have been reported to exhibit antibacterial, antifungal, and anticancer activities . The interaction of these compounds with their targets often results in the inhibition of essential biochemical processes, leading to the death of the pathogenic organisms or cancer cells .
Biochemical Pathways
Benzoxazole derivatives are known to interfere with several biochemical pathways, including those involved in bacterial cell wall synthesis, fungal cell membrane integrity, and cancer cell proliferation .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities, suggesting that they may lead to the death of pathogenic organisms or cancer cells .
Properties
IUPAC Name |
2-(1,3-benzoxazol-5-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-12-9(13)4-6-1-2-8-7(3-6)11-5-14-8/h1-3,5H,4,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLXUXSJPTXIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)NN)N=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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